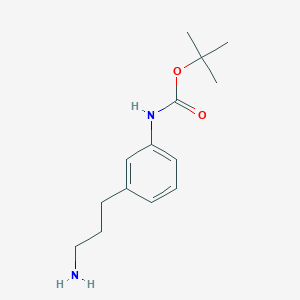
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (3-(3-aminopropyl)phenyl)carbamate” is a chemical compound with the CAS Number: 1566000-13-2 . It has a molecular weight of 250.34 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound tert-butyl(2-aminophenyl)carbamate underwent amidation coupling with different carboxylic acids, and a combination of 1-(3-dimethyl amino propyl)-3-ethylcarbodiimide.HCl (EDCI) as the carboxylate activator and hydroxyl benzotriazole (HOBt) at room temperature in the presence of DIPEA as a base to obtain the corresponding tert .Molecular Structure Analysis
The InChI code for the compound is1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is solid in physical form . It should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Asymmetric Mannich Reaction : tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been utilized in asymmetric Mannich reactions, a process significant in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Preparation of Antiarrhythmic and Hypotensive Compounds : Phenyl N-substituted carbamates, including tert-butyl derivatives, have been prepared and evaluated for their potential antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Enantioselective Synthesis of β-Alanine Derivatives : This carbamate has been involved in the enantioselective synthesis of β-alanine derivatives, useful as analogues of aromatic amino acids (Arvanitis et al., 1998).
Metalation and Alkylation Studies : Studies on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes have shown their capability to undergo metalation and reaction with various electrophiles, offering insights into alpha-functionalized amino silanes (Sieburth, Somers, & O'hare, 1996).
Deprotection and Acylation Reactions
Deprotection with Aqueous Phosphoric Acid : This carbamate has been used in research focusing on the deprotection of tert-butyl carbamates using environmentally benign reagents like aqueous phosphoric acid, showcasing its applications in mild and selective reaction conditions (Li et al., 2006).
Synthesis of Protected Polyamides : Research on the synthesis of penta-N-protected polyamides using tert-butyl carbamate derivatives demonstrates the compound's utility in the selective deprotection and acylation of complex organic molecules (Pak & Hesse, 1998).
Advanced Organic Synthesis
Catalyzed Synthesis of Chiral Organoselenanes and Organotelluranes : The enzymatic kinetic resolution of tert-butyl phenylcarbamate derivatives has been explored for synthesizing optically pure enantiomers, leading to chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Photoredox-Catalyzed Amination : A photoredox-catalyzed amination of hydroxyarylenaminones using tert-butyl carbamate as an amidyl-radical precursor has been reported, opening new pathways for synthesizing 3-aminochromones (Wang et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with the compound are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
tert-butyl N-[3-(3-aminopropyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYXSCZVMQHFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

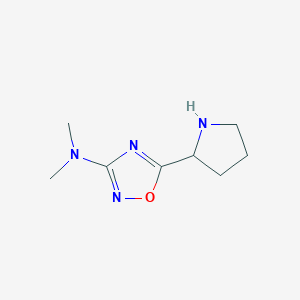
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
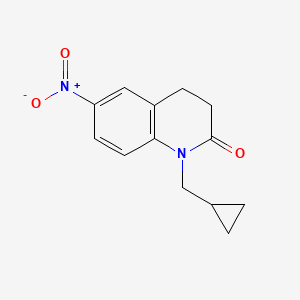
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)
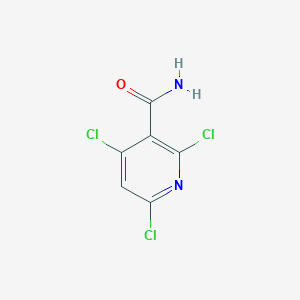
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
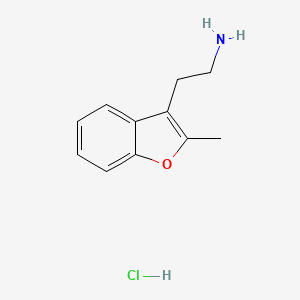
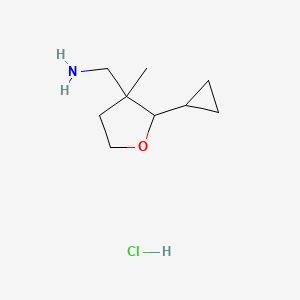
![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)
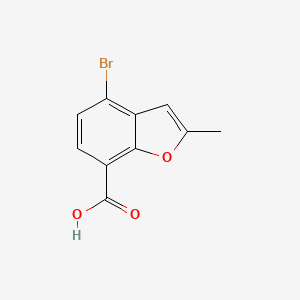
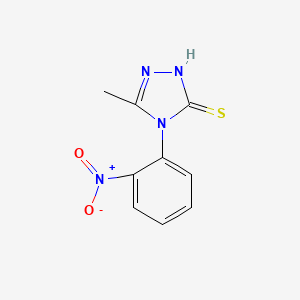
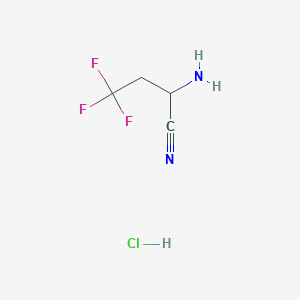
![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1379334.png)
